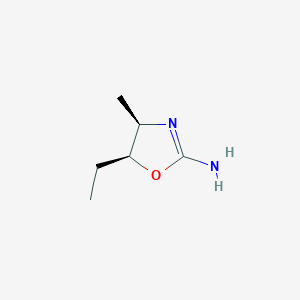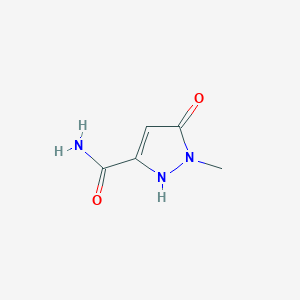
1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrazole ring fused with a thiourea moiety, making it a versatile intermediate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the yields are high, ranging from 78% to 92% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of environmentally benign catalysts and reagents is preferred to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, contributing to its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone: This compound shares a similar pyrazole ring structure but differs in its substituents and functional groups.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Another related compound with a pyrazole core, known for its fluorescence properties and applications in materials science.
Uniqueness: 1-(5-Oxo-4,5-dihydro-1H-pyrazol-3-yl)thiourea stands out due to its unique combination of a pyrazole ring and a thiourea moiety, which imparts distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C4H6N4OS |
|---|---|
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
(Z)-(5-oxopyrazolidin-3-ylidene)thiourea |
InChI |
InChI=1S/C4H6N4OS/c5-4(10)6-2-1-3(9)8-7-2/h1H2,(H,8,9)(H3,5,6,7,10) |
InChI-Schlüssel |
HSPHAKJFVVUPFW-UHFFFAOYSA-N |
Isomerische SMILES |
C1/C(=N/C(=S)N)/NNC1=O |
Kanonische SMILES |
C1C(=NC(=S)N)NNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12868619.png)


![1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868633.png)


![((1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropyl)methanamine](/img/structure/B12868666.png)




![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)

